REACTION_SMILES
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[BrH:23].[CH3:19][C:20](=[O:21])[OH:22].[F:1][c:2]1[cH:3][c:4](-[c:10]2[cH:11][cH:12][c:13]([C:16](=[O:17])[OH:18])[cH:14][cH:15]2)[cH:5][cH:6][c:7]1[O:8][CH3:9].[OH2:24]>>[F:1][c:2]1[cH:3][c:4](-[c:10]2[cH:11][cH:12][c:13]([C:16](=[O:17])[OH:18])[cH:14][cH:15]2)[cH:5][cH:6][c:7]1[OH:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(-c2ccc(C(=O)O)cc2)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc(-c2ccc(O)c(F)c2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |